3-Carboxyantipyrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite Marker

3-Carboxyantipyrine is a primary metabolite of the drug antipyrine. Antipyrine is no longer a common medication, but it was historically used as a fever reducer and pain reliever. Because the body processes antipyrine into 3-Carboxyantipyrine, researchers can measure the presence of 3-Carboxyantipyrine in urine to assess recent antipyrine use []. This can be helpful in studies on drug metabolism or adherence to medication schedules.

Analytical Methods Development

Research has also focused on developing methods to detect and measure 3-Carboxyantipyrine in urine samples. This is important for accurate assessment of antipyrine use, as well as for potential future applications in anti-doping or forensic toxicology. Studies have explored various analytical techniques, such as gas chromatography and capillary electrophoresis, to achieve optimal sensitivity and accuracy in detecting 3-Carboxyantipyrine [, ].

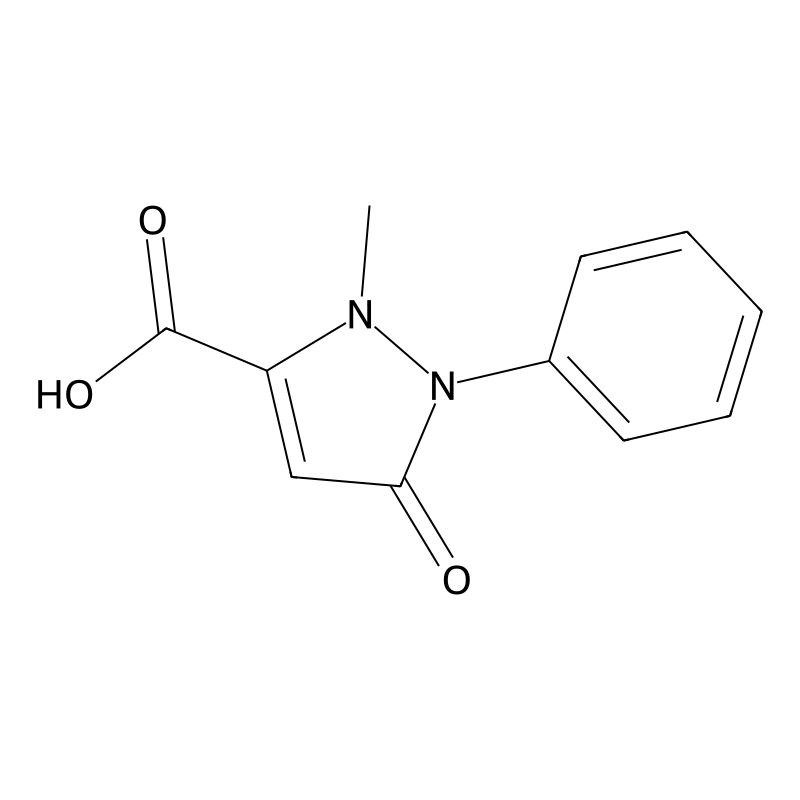

3-Carboxyantipyrine is a derivative of antipyrine, a pyrazolone compound known for its analgesic and anti-inflammatory properties. The chemical structure of 3-carboxyantipyrine includes a carboxylic acid group at the 3-position of the antipyrine molecule, which enhances its solubility and biological activity. Its molecular formula is C_11H_12N_2O_3, and it has a molar mass of approximately 220.23 g/mol. The compound is recognized for its potential use in various therapeutic applications due to its ability to modulate biological pathways.

- Decarboxylation: Under certain conditions, 3-carboxyantipyrine may lose carbon dioxide to form antipyrine.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more lipophilic and can enhance bioavailability.

- Reduction: The carbonyl group can be reduced to alcohols or other functional groups, altering the compound's reactivity and biological properties.

These reactions allow for the modification of 3-carboxyantipyrine to create various analogs with potentially improved pharmacological profiles.

3-Carboxyantipyrine exhibits significant biological activity, primarily attributed to its structural similarity to antipyrine. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling . Additionally, studies have indicated that this compound may possess antioxidant properties, contributing to its therapeutic potential in treating inflammatory conditions.

The compound's interaction with biological systems suggests that it may also influence other pathways, such as those involved in oxidative stress and cell signaling, although further research is needed to elucidate these mechanisms fully.

Several synthesis methods for 3-carboxyantipyrine have been reported:

- Direct Carboxylation: Antipyrine can be directly carboxylated using carbon dioxide under high pressure in the presence of a suitable catalyst.

- Multicomponent Reactions: A method involving the condensation of phenylhydrazine with ethyl acetoacetate followed by carboxylation has been described, yielding 3-carboxyantipyrine in moderate yields .

- Oxidative Processes: Oxidation of precursors containing functional groups amenable to transformation into carboxylic acids can also yield 3-carboxyantipyrine.

These methods vary in complexity and yield, allowing flexibility depending on available resources and desired quantities.

3-Carboxyantipyrine has several applications across various fields:

- Pharmaceuticals: It is primarily investigated for its analgesic and anti-inflammatory properties, similar to those of antipyrine.

- Biochemical Research: The compound serves as a tool in studies related to cyclooxygenase inhibition and other metabolic pathways.

- Analytical Chemistry: Due to its distinct spectral properties, it can be utilized as a standard in chromatographic analyses.

The versatility of 3-carboxyantipyrine makes it a valuable compound for both therapeutic applications and research purposes.

Research into the interactions of 3-carboxyantipyrine with biological systems has revealed insights into its pharmacodynamics. It has been shown to modulate enzyme activities related to inflammation and pain pathways. Studies have indicated that it can influence the metabolism of other drugs by affecting cytochrome P450 enzyme activity, which is crucial for drug metabolism . Understanding these interactions is essential for predicting potential drug-drug interactions when used in combination therapies.

Several compounds are structurally similar to 3-carboxyantipyrine, including:

- Antipyrine: The parent compound known for its analgesic effects.

- 4-Hydroxyantipyrine: A derivative that may exhibit enhanced anti-inflammatory activity.

- Metamizole (Dipyrone): An analgesic that shares similar mechanisms but has different safety profiles.

- Propyphenazone: Another pyrazolone derivative with analgesic properties.

Comparison TableCompound Structure Similarity Biological Activity Unique Features Antipyrine Parent compound Analgesic, antipyretic Established clinical use 4-Hydroxyantipyrine Similar core structure Enhanced anti-inflammatory Hydroxyl group may increase solubility Metamizole Pyrazolone derivative Analgesic Associated with agranulocytosis risk Propyphenazone Pyrazolone derivative Analgesic Different metabolic pathway

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Antipyrine | Parent compound | Analgesic, antipyretic | Established clinical use |

| 4-Hydroxyantipyrine | Similar core structure | Enhanced anti-inflammatory | Hydroxyl group may increase solubility |

| Metamizole | Pyrazolone derivative | Analgesic | Associated with agranulocytosis risk |

| Propyphenazone | Pyrazolone derivative | Analgesic | Different metabolic pathway |

The uniqueness of 3-carboxyantipyrine lies in its enhanced solubility and potential for selective action on cyclooxygenase enzymes compared to its analogs, making it a candidate for further investigation in therapeutic contexts.

The chemical characterization of 3-Carboxyantipyrine encompasses a detailed exploration of its molecular structure, nomenclature, physicochemical attributes, and analytical signatures. This section elucidates the foundational chemical aspects that define the compound and underpin its identification and differentiation from related molecules.

Molecular Structure and Properties

The molecular structure and intrinsic properties of 3-Carboxyantipyrine are central to understanding its chemical behavior, reactivity, and the analytical methods used for its identification.

Structural Formula and Molecular Representation

3-Carboxyantipyrine is a derivative of antipyrine, specifically characterized by the presence of a carboxylic acid group at the third position of the pyrazolone ring system. The core structure of antipyrine consists of a pyrazolone ring substituted with methyl groups at the first and fifth positions and a phenyl group at the second position. In 3-Carboxyantipyrine, the addition of a carboxyl group at the third position introduces increased polarity and alters its solubility profile compared to the parent compound.

The molecular formula for 3-Carboxyantipyrine is C₁₁H₁₂N₂O₃, and its molar mass is approximately 220.23 grams per mole . The structural formula can be represented as follows:

$$

\begin{array}{l}

\text{Pyrazolone core:} \

\text{1,5-dimethyl-2-phenyl-3-pyrazolone backbone, with a carboxylic acid group at the 3-position.}

\end{array}

$$

A two-dimensional representation of the molecule illustrates the pyrazolone ring, the phenyl substituent, and the carboxylic acid group. The presence of the carboxyl group at the third position is the defining structural modification distinguishing this compound from antipyrine.

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 3-Carboxyantipyrine reflects its structural characteristics. The systematic IUPAC name is:

4,5-dimethyl-2-phenyl-1H-pyrazol-3-carboxylic acid

This designation precisely describes the substitution pattern on the pyrazolone ring, with methyl groups at the fourth and fifth positions, a phenyl group at the second position, and a carboxylic acid group at the third position. The compound is also recognized by its registry number 41405-77-0 .

Other chemical identifiers for 3-Carboxyantipyrine include its SMILES notation and InChI string, which provide machine-readable representations for cheminformatics applications. The SMILES representation is:

$$

\text{CC1=C(N(N(C1=O)C2=CC=CC=C2)C)C(=O)O}

$$

These identifiers facilitate unambiguous communication of molecular structure across chemical databases and research literature.

Physicochemical Properties

The physicochemical properties of 3-Carboxyantipyrine are a direct consequence of its molecular structure, particularly the presence of the carboxylic acid group. Key properties include molecular weight, solubility, melting point, and partition coefficient.

The molecular weight of 3-Carboxyantipyrine is 220.23 grams per mole . The introduction of the carboxyl group significantly enhances the compound’s hydrophilicity, resulting in greater solubility in polar solvents such as methanol and water. This property is critical for its detection and quantification in biological matrices, as well as for its behavior in chromatographic and electrophoretic systems.

The melting point and other thermal properties of 3-Carboxyantipyrine are influenced by the stabilization conferred by the carboxyl group, although precise values may vary depending on the method of synthesis and purity of the sample. The compound is generally described as a crystalline solid under ambient conditions.

A summary of the principal physicochemical properties is provided in the following table:

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₁H₁₂N₂O₃ |

| Molar mass | 220.23 g/mol |

| Physical state | Crystalline solid |

| Solubility | High in methanol, water |

| Melting point | Data varies; crystalline |

| Partition coefficient (logP) | Lower than antipyrine |

| Acid dissociation constant | Enhanced acidity (carboxyl) |

The enhanced solubility and acidity of 3-Carboxyantipyrine, relative to antipyrine, are directly attributable to the carboxylic acid moiety at the third position of the ring system .

Spectroscopic Characterization

Spectroscopic methods are indispensable tools for the identification and structural elucidation of 3-Carboxyantipyrine. The following subsections detail the principal spectroscopic techniques employed in its analysis.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of nuclei within the molecule, most commonly hydrogen and carbon atoms. For 3-Carboxyantipyrine, NMR spectra reveal characteristic signals corresponding to the protons and carbons of the pyrazolone ring, the phenyl group, the methyl substituents, and the carboxylic acid group.

In proton NMR ($$^1$$H NMR), the methyl protons typically appear as singlets due to their isolation from other proton-coupled environments. The aromatic protons of the phenyl group resonate in the expected downfield region, while the carboxylic acid proton is observed as a broad singlet at a further downfield chemical shift, reflecting its acidic nature and hydrogen-bonding potential.

Carbon-13 NMR ($$^{13}$$C NMR) spectra display resonances for the carbonyl carbon of the carboxylic acid, the carbonyl of the pyrazolone ring, the aromatic carbons, and the methyl carbons. The carboxyl carbon typically resonates at a chemical shift characteristic of carboxylic acids, which is significantly downfield compared to other carbons in the molecule.

The NMR spectral data thus provide definitive evidence for the presence and position of the carboxyl group, as well as the overall substitution pattern on the pyrazolone ring.

Mass Spectrometry Profiles

Mass spectrometry is a powerful technique for determining the molecular mass and fragmentation pattern of 3-Carboxyantipyrine. The molecular ion peak observed in the mass spectrum corresponds to the intact molecule, confirming its molecular weight of 220.23 grams per mole .

Upon ionization, characteristic fragment ions are produced, reflecting the loss of specific functional groups or cleavage of bonds within the molecule. The presence of the carboxylic acid group is often indicated by a prominent fragment corresponding to the loss of carbon dioxide ($$\mathrm{CO}_2$$), a common fragmentation pathway for carboxylic acids. Additional fragments may arise from cleavage of the pyrazolone ring or the phenyl substituent.

The mass spectrometric profile thus serves as a unique fingerprint for 3-Carboxyantipyrine, enabling its differentiation from other pyrazolone derivatives and its detection in complex biological or chemical samples.

Infrared Spectroscopy Features

Infrared (IR) spectroscopy provides insights into the functional groups present in 3-Carboxyantipyrine by measuring the vibrational transitions of molecular bonds. The IR spectrum of 3-Carboxyantipyrine exhibits characteristic absorption bands corresponding to the carboxylic acid group, the pyrazolone carbonyl, and aromatic ring vibrations.

The carboxylic acid group is typically associated with a broad, strong absorption in the region of 2500–3300 cm$$^{-1}$$, attributable to O–H stretching, and a sharp, intense band near 1700 cm$$^{-1}$$ due to C=O stretching. The pyrazolone carbonyl group also contributes a strong absorption in the carbonyl region, while aromatic C–H stretching and bending modes are observed in the 3000–3100 cm$$^{-1}$$ and 700–900 cm$$^{-1}$$ regions, respectively.

These spectral features collectively confirm the presence of the key functional groups in 3-Carboxyantipyrine and support its structural assignment.

Structural Comparison with Related Pyrazolone Derivatives

A comparative analysis with structurally related pyrazolone derivatives, particularly antipyrine and its metabolites, provides context for the unique features of 3-Carboxyantipyrine.

Antipyrine

Antipyrine, the parent compound of 3-Carboxyantipyrine, is a pyrazolone derivative with the molecular formula C₁₁H₁₂N₂O and a molar mass of 188.23 grams per mole [3] [4] [5] [6]. Its structure comprises a 1,5-dimethyl-2-phenyl-3-pyrazolone core, lacking the carboxyl group present in 3-Carboxyantipyrine.

The absence of the carboxylic acid group in antipyrine results in lower polarity and reduced aqueous solubility compared to its carboxylated metabolite. The physicochemical properties of antipyrine are summarized in the following table:

| Property | Antipyrine |

|---|---|

| Molecular formula | C₁₁H₁₂N₂O |

| Molar mass | 188.23 g/mol |

| Physical state | Crystalline solid |

| Solubility | Moderate in water, high in organic solvents |

| Melting point | 111–113°C |

| Partition coefficient (logP) | Higher than 3-Carboxyantipyrine |

| Acid dissociation constant | No carboxyl group |

Structural comparison reveals that the introduction of the carboxyl group in 3-Carboxyantipyrine not only increases molecular weight but also imparts distinct chemical and analytical properties, notably enhanced solubility and acidity [3] [4] [5] [6].

Other Antipyrine Metabolites

In addition to 3-Carboxyantipyrine, antipyrine is metabolized in vivo to several other derivatives, including 4-hydroxyantipyrine and norantipyrine. Each metabolite is characterized by unique modifications to the core pyrazolone structure.

4-Hydroxyantipyrine features a hydroxyl group at the fourth position of the ring, while norantipyrine is formed by N-demethylation at the first or fifth position. These modifications result in altered physicochemical and spectroscopic properties, which are reflected in their respective analytical profiles.

The comparative properties of these metabolites are outlined in the following table:

| Metabolite | Structural Modification | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Carboxyantipyrine | Carboxyl group at 3-position | C₁₁H₁₂N₂O₃ | 220.23 | High polarity, acidic |

| 4-Hydroxyantipyrine | Hydroxyl group at 4-position | C₁₁H₁₂N₂O₂ | 204.22 | Increased polarity |

| Norantipyrine | N-demethylation | C₁₀H₁₀N₂O | 174.20 | Reduced hydrophobicity |

| Antipyrine | None (parent compound) | C₁₁H₁₂N₂O | 188.23 | Moderate solubility |

The presence and position of functional groups in these metabolites dictate their behavior in biological systems and their detectability by analytical techniques. 3-Carboxyantipyrine, with its distinctive carboxyl group, is readily differentiated from other metabolites by its mass, NMR, and IR signatures [3] [4] [5] [6].